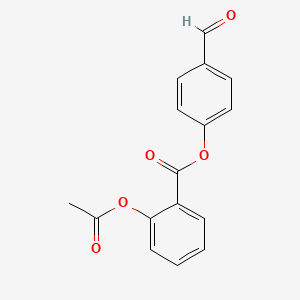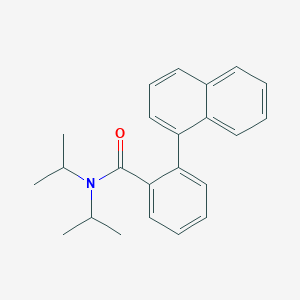
Deacetyl Linezolid Tosylate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetyl Linezolid Tosylate Salt is a synthetic derivative of Linezolid, a potent antibiotic used to treat various bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 557.67 g/mol. This compound is known for its enhanced bioactivity and potency, making it a promising candidate in the field of drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Linezolid Tosylate Salt involves multiple steps. One notable method is the continuous flow synthesis, which involves seven distinct chemical transformations without intermediate purification . This method is advantageous as it allows for greater control of reaction conditions and improved selectivity of target molecules .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced continuous flow technology. This method not only enhances the efficiency of the synthesis process but also ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Deacetyl Linezolid Tosylate Salt undergoes various chemical reactions, including substitution reactions. The tosylate group in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) and bases like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can lead to the formation of various derivatives of this compound .
Applications De Recherche Scientifique
Deacetyl Linezolid Tosylate Salt has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medical research, it has been studied for its role in drug development, clinical trials, and its potential benefits and side effects. In environmental research, it is used to study its impact on ecosystems and its role in pollution management. Industrial research focuses on its use in manufacturing processes, improving product quality, and ensuring health and safety.
Mécanisme D'action
The mechanism of action of Deacetyl Linezolid Tosylate Salt is similar to that of Linezolid. It exerts its antibacterial effects by interfering with bacterial protein translation. Specifically, it binds to the 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This inhibition prevents bacteria from dividing and proliferating .
Comparaison Avec Des Composés Similaires
Comparison: Deacetyl Linezolid Tosylate Salt is unique due to its enhanced bioactivity and potency compared to its parent compound, Linezolid. While Linezolid is effective against Gram-positive bacteria, this compound offers improved pharmacokinetic properties, making it a more potent and efficient drug candidate.
Propriétés
Numéro CAS |
1334229-25-2 |
|---|---|
Formule moléculaire |
C₁₄H₁₈FN₃O₃·SC₇H₈O₃S |
Poids moléculaire |
295.31 |
Synonymes |
(5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone 4-Methylbenzenesulfonate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)



![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)
